molecular formula C11H16N2O B174992 3-Methyl-4-morpholinoaniline CAS No. 112900-82-0

3-Methyl-4-morpholinoaniline

Cat. No. B174992
M. Wt: 192.26 g/mol
InChI Key: KNOTXXUXSBIPQW-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholinoaniline is a chemical compound that is part of the morpholine family and is used in various chemical syntheses. Morpholine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications in different fields.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps and different starting materials. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process, which includes reductive amination and intramolecular acetalization . Another example is the electrochemical oxidation of 4-morpholinoaniline, which leads to the formation of a trimer in an environmentally friendly procedure . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, involves a nine-step process with bromination and cyclization as key steps .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was determined using IR, NMR, and mass spectrometry . Similarly, the molecular structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol was determined by single-crystal X-ray diffraction and compared with computational methods .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. Cycloaddition reactions of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole result in a mixture of diastereoisomeric cycloadducts . The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors involves the creation of a new chemotype of nonpeptide small molecule inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their application in different fields. The antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was examined, revealing that sulfonamide derivatives are potent antifungal agents . The crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione shows that the morpholine ring adopts a chair conformation, and the structure is stabilized by weak hydrogen bonds and other interactions .

Scientific Research Applications

1. Polymer-supported synthesis of N-substituted anthranilates

  • Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of N-substituted anthranilates, which are building blocks for the preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones .
  • Methods of Application: The methodology for 3-HQ’s synthesis is well established, starting from anthranilic acid derivatives and bromoacetophenones . The synthetic pathway was later successfully adapted to using a solid support which enabled simple, fast and high-throughput organic synthesis of larger collections of 3-HQs for biological screening .
  • Results or Outcomes: 3-HQs have been reported as strong cytotoxic agents, they act as inhibitors of microtubule formation in tubulin polymerization . Furthermore, 3-HQs were recognized to exhibit antiprotozoal and immunosuppressive effects .

2. Synthesis of novel quinolone and quinoline-2-carboxylic acid

  • Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of novel quinolone and quinoline-2-carboxylic acid .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized compounds were found to be potent 5HT1B antagonists .

3. Synthesis of related furoindoles

  • Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of related furoindoles .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized furoindoles were found to synergize with suberoylanilide hydroxamic acid (SAHA) against neuroblastoma and breast cancer cells .

4. Synthesis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol

  • Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized compound has been studied through semi-empirical Austin Model-1 (AM1), SCF-MM2 and DFT/B3LYP methods in relation to its solid state molecular structure determined by single-crystal X-ray diffraction .

5. Synthesis of Schiff bases

  • Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of Schiff bases derived from the condensation of 4-morpholinoaniline with substituted salicylaldehyde .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized Schiff bases have been prepared and characterized by (1)H NMR, IR, electronic, EPR, and magnetic measurement studies .

6. Synthesis of Tetrazoles

  • Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of tetrazoles . Tetrazoles are known to have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, etc .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Morpholine and its phenyl substituted derivatives have been extensively utilized as antimalarial, antioxidant, antimicrobial, anti-inflammatory and analgesic properties . The Schiff base complexes have been used in catalytic reactions and as models for biological system .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements are H317-H319, which means it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests potential future directions in the development of new antimicrobial agents.

Relevant Papers The paper “Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells” discusses the synthesis of 3-fluoro-4-morpholinoaniline derivatives and their anti-cancer activity .

properties

IUPAC Name

3-methyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOTXXUXSBIPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442392
Record name 3-Methyl-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-morpholinoaniline

CAS RN

112900-82-0
Record name 3-Methyl-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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